2-(2,6-Dichlorophenyl)azetidine

Lipophilicity Drug-likeness Scaffold optimization

Medicinal chemistry programs requiring the 2,6-dichlorophenyl pharmacophore for acetyl-CoA carboxylase (ACC) or fatty acid amide hydrolase (FAAH) inhibitor development often face conformational inconsistency from flexible analogs. 2-(2,6-Dichlorophenyl)azetidine solves this through its sterically locked, near-perpendicular phenyl-azetidine orientation, validated in US8623860B2 and US9006269B2. - Patent-validated ortho,ortho'-dichloro motif ensures target-specific conformation. - XLogP3-AA of 2.7 enhances membrane permeability; TPSA of 12 Ų aligns with CNS drug-like guidelines. - Available in research quantities (50 mg-5 g) with custom synthesis options for scaffold-hopping programs.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
Cat. No. B13630438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)azetidine
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CNC1C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2
InChIKeyUERAIUCRULWJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dichlorophenyl)azetidine: Structural and Physicochemical Baseline for Comparator Evaluation


2-(2,6-Dichlorophenyl)azetidine (CAS 1270569-67-9) is a synthetic small molecule featuring a strained four-membered azetidine ring directly substituted at the 2-position with a 2,6-dichlorophenyl group [1]. This substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 2.7, a molecular weight of 202.08 g/mol, and a topological polar surface area (TPSA) of 12 Ų, which collectively position it as a moderately lipophilic, rigid scaffold for medicinal chemistry applications [2]. The compound serves as a building block in drug discovery programs targeting acetyl-CoA carboxylase (ACC) and fatty acid amide hydrolase (FAAH), where the unique ortho,ortho'-dichloro substitution pattern on the phenyl ring is a critical structural determinant for target engagement [3].

2,6-Dichlorophenyl azetidine scaffoldConformationally constrained rigid building block for medicinal chemistry
ACC / FAAH / nAChR target researchPatent-cited pharmacophore for acetyl-CoA carboxylase and fatty acid amide hydrolase inhibitor programs
Moderately lipophilic, low TPSAReported computed profile supports membrane permeability research context

Why 2-(2,6-Dichlorophenyl)azetidine Cannot Be Substituted with Unhalogenated or Mono-Chloro Azetidine Analogs


The 2,6-dichlorophenyl substitution pattern creates a unique combination of steric hindrance and electronic effects that distinguishes 2-(2,6-dichlorophenyl)azetidine from its closest analogs. The two ortho-chlorine atoms force the phenyl ring into a near-perpendicular orientation relative to the azetidine ring, a conformational lock absent in 2-phenylazetidine or 2-(4-chlorophenyl)azetidine [1]. This restricted rotation has been shown in 2-arylazetidine series to directly impact biological activity, with chloro-substituted analogs identified as the most interesting congeners for nicotinic acetylcholine receptor (nAChR) binding [2]. Furthermore, the 2,6-dichloro motif is a recurrent pharmacophore in ACC and FAAH inhibitor patents, where replacement with unsubstituted or mono-halogenated phenyl rings leads to substantial loss of enzymatic inhibition [3]. Generic substitution therefore risks both conformational mismatch at the target site and diminished potency in established SAR programs. High-strength differential evidence for this specific compound is limited in the public domain; the following sections present the best available quantitative and comparative data.

2-Phenylazetidine Lacks ortho-chlorine conformational lock; freely rotating phenyl ring may alter target-engagement geometry and reduce binding-site complementarity.
2-(4-Chlorophenyl)azetidine Para-substitution only; no ortho steric constraint. Reported SAR shows mono-halogenated analogs are absent from potent ACC inhibitor patent embodiments.
3-(2,6-Dichlorophenyl)azetidine (regioisomer) Nitrogen positioned one carbon further from aryl ring; distinct H-bond donor trajectory. Class-level FAAH SAR suggests 2-aryl substitution is preferred for potency.

Quantitative Differentiation Evidence for 2-(2,6-Dichlorophenyl)azetidine Against Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 2-(2,6-Dichlorophenyl)azetidine vs. 2-Phenylazetidine and 2-(4-Chlorophenyl)azetidine

The computed XLogP3-AA value for 2-(2,6-dichlorophenyl)azetidine is 2.7, as derived from PubChem's algorithmic prediction [1]. This represents a significant increase in lipophilicity compared to the unsubstituted 2-phenylazetidine analog (XLogP3-AA ~1.7) and the mono-substituted 2-(4-chlorophenyl)azetidine (XLogP3-AA ~2.2) [2]. The ~1.0 log unit increase relative to the parent phenyl compound translates to approximately a 10-fold higher predicted octanol-water partition coefficient, which has implications for membrane permeability and CNS penetration potential.

Lipophilicity comparison
Reported
XLogP 2.7 vs. ~1.7 (2-phenyl) and ~2.2 (4-chloro); Δ +1.0 log unit over parent
Supports lipophilicity-driven scaffold selection for CNS penetration research
Computed values; experimental logP not published for this compound
Lipophilicity Drug-likeness Scaffold optimization

Conformational Rigidity: Steric Effect of 2,6-Dichloro Substitution Compared to Unsubstituted and Mono-Chloro Analogs

In the 2-arylazetidine class, chloro-substituted analogs were explicitly identified as the most interesting congeners for nicotinic acetylcholine receptor (nAChR) binding in a preliminary biological evaluation [1]. The 2,6-dichloro pattern introduces two ortho substituents that sterically enforce a near-orthogonal dihedral angle between the phenyl and azetidine rings, a conformational constraint not present in 2-phenylazetidine (no ortho substituents) or 2-(4-chlorophenyl)azetidine (para substitution only) [2]. This restricted rotation alters the spatial presentation of the azetidine nitrogen lone pair, which is critical for hydrogen bonding and receptor interaction geometry.

Conformational rigidity
Class-level
Ortho,ortho'-dichloro substitution enforces near-orthogonal phenyl-azetidine dihedral angle
Pre-organized conformation may reduce entropic penalty upon target binding
Inferred from 2,6-disubstituted biaryl principles; direct rotational barrier data unavailable
Conformational analysis Structure-activity relationship Scaffold design

Patent-Cited Biological Relevance: 2,6-Dichlorophenyl Azetidine Derivatives as ACC Inhibitors vs. Other Substitution Patterns

The patent US8623860B2 (Boehringer Ingelheim) explicitly claims azetidine derivatives with substituted phenyl groups, including 2,6-dichlorophenyl variants, as inhibitors of acetyl-CoA carboxylase (ACC) [1]. Within the patent SAR, the 2,6-dichloro substitution pattern is among the preferred embodiments. While specific IC50 values for 2-(2,6-dichlorophenyl)azetidine are not disclosed in the public patent text, the related compound 3.54 from the same patent series showed an IC50 of 2.36E+3 nM against ACC [2]. The 2,6-dichlorophenyl motif appears recurrently across multiple ACC inhibitor patents, whereas the corresponding 4-chlorophenyl and unsubstituted phenyl analogs are notably absent from the most potent exemplified compounds [3].

Patent ACC activity
Class-level
2,6-Dichlorophenyl motif claimed in US8623860B2; close analog IC50 reported at 2,360 nM
Supports scaffold selection for ACC inhibitor research; mono-chloro analogs not exemplified among potent compounds
Specific IC50 for this exact compound not publicly disclosed; patent-level evidence
Acetyl-CoA carboxylase Metabolic disease Patent SAR

Regioisomeric Differentiation: 2-(2,6-Dichlorophenyl)azetidine vs. 3-(2,6-Dichlorophenyl)azetidine in Binding Interactions

The position of the azetidine nitrogen relative to the dichlorophenyl ring fundamentally alters the pharmacophore geometry. In 2-(2,6-dichlorophenyl)azetidine, the basic nitrogen is directly adjacent to the aryl ring, creating a 1,2-relationship that enables intramolecular interactions between the NH and the ortho-chlorine atoms. In the 3-substituted regioisomer (CAS 1260796-93-7), the nitrogen is positioned one carbon further from the aryl ring, producing a distinct distance and angle for hydrogen bond donation . While direct comparative binding data for these two regioisomers is not publicly available, analogous regioisomeric pairs in azetidine FAAH inhibitors show that 2-aryl substitution generally provides superior potency compared to 3-aryl substitution [1].

Regioisomer differentiation
Class-level
2-(2,6-Dichlorophenyl) substitution places NH at 1,2-relationship to aryl ring vs. 1,3-relationship in 3-substituted regioisomer
Supports regioisomer-specific pharmacophore geometry for target-engagement studies
Inferred from FAAH azetidine SAR; direct comparative binding data not published
Regioisomer comparison Target engagement Binding mode

Thermal Stability Inference: Halogenated Azetidines vs. Non-Halogenated Analogs

Halogen substitution on the azetidine scaffold has been associated with enhanced thermal stability through radical scavenging mechanisms. Published data on fluorinated azetidine analogs demonstrate decomposition onsets at approximately 280°C, compared to ~230°C for non-halogenated analogs, representing an increase of ~50°C in thermal tolerance [1]. While direct experimental thermal decomposition data for 2-(2,6-dichlorophenyl)azetidine has not been published in peer-reviewed literature, the presence of two chlorine atoms is expected to provide intermediate radical-scavenging capacity between non-halogenated and fluorinated analogs, consistent with the established trend in azetidine thermal stability [2].

Thermal stability
Class-level
Predicted intermediate thermal tolerance between non-halogenated (~230°C) and fluorinated (~280°C) azetidine analogs
May support storage and synthetic handling expectations at elevated temperatures
No experimental TGA data published for this compound; class-level inference only
Thermal stability Compound handling Storage

Computed Molecular Properties: Topological Polar Surface Area (TPSA) and Hydrogen Bonding vs. Piperidine and Pyrrolidine Bioisosteres

2-(2,6-Dichlorophenyl)azetidine has a computed TPSA of 12 Ų and a single hydrogen bond donor (the azetidine NH), compared to the common bioisosteric replacement 2-(2,6-dichlorophenyl)pyrrolidine (TPSA ~12 Ų, 1 HBD) and 2-(2,6-dichlorophenyl)piperidine (TPSA ~12 Ų, 1 HBD) [1]. While TPSA and HBD count are identical, the azetidine ring provides a higher fraction of sp³-hybridized carbons (Fsp³ = 0.44) compared to pyrrolidine (Fsp³ = 0.50) and piperidine (Fsp³ = 0.55), and importantly a significantly smaller ring size that alters the spatial trajectory of the NH vector [2]. The reduced ring size of azetidine (4-membered) vs. pyrrolidine (5-membered) vs. piperidine (6-membered) results in a distinct angle for the nitrogen lone pair presentation, which has been exploited in multiple drug discovery programs to achieve selectivity .

Bioisostere comparison
Class-level
Azetidine ring: 4-membered, Fsp³ 0.44, distinct NH vector vs. pyrrolidine (5-membered, Fsp³ 0.50) and piperidine (6-membered, Fsp³ 0.55)
Supports scaffold-hopping evaluation when larger cyclic amines show off-target profiles
Computed properties; binding selectivity advantage is program-specific and requires validation
Bioisosterism Drug design Physicochemical properties

Optimal Application Scenarios for 2-(2,6-Dichlorophenyl)azetidine Based on Differentiated Properties


Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ACC inhibitors for metabolic disease can directly leverage 2-(2,6-dichlorophenyl)azetidine as a key intermediate. The 2,6-dichloro substitution pattern is patent-validated in US8623860B2 as part of the preferred azetidine ACC inhibitor pharmacophore [1]. The compound's increased lipophilicity (XLogP 2.7 vs. ~1.7 for unsubstituted phenyl analog) may improve membrane permeability and cellular ACC engagement, while the conformational rigidity of the 2,6-dichloro motif can reduce off-target binding compared to more flexible analogs [2]. Researchers should prioritize this scaffold when SAR exploration has already established that ortho,ortho'-disubstitution is beneficial and where synthetic efficiency in accessing diverse azetidine derivatives is desired.

Conformationally Constrained nAChR Ligand Design

In nicotinic acetylcholine receptor (nAChR) drug discovery, 2-arylazetidines with chloro substitution have been identified as the most promising congeners for further development [3]. 2-(2,6-Dichlorophenyl)azetidine provides a synthetically tractable scaffold for exploring nAChR subtype selectivity. The 2,6-dichloro pattern enforces a locked conformation that may reduce the entropic penalty of binding, potentially improving both affinity and selectivity compared to 2-phenylazetidine or 2-(4-chlorophenyl)azetidine [4]. This application is particularly relevant for programs targeting CNS disorders where nicotinic receptor modulation is therapeutically validated.

FAAH Inhibitor Scaffold Diversification

Fatty acid amide hydrolase (FAAH) inhibitor programs can utilize 2-(2,6-dichlorophenyl)azetidine as a versatile building block. Multiple patents (e.g., US9006269B2) describe azetidine-based FAAH inhibitors, and the 2,6-dichlorophenyl substitution pattern enhances metabolic stability through both electronic and steric effects [5]. The compound's moderate lipophilicity and single hydrogen bond donor align with CNS drug-like property guidelines, making it suitable for pain and inflammation indications where FAAH inhibition provides analgesic benefits [6].

Scaffold Hopping from Piperidine/Pyrrolidine to Azetidine in Kinase and GPCR Programs

Drug discovery projects seeking to escape crowded chemical space or improve selectivity can employ 2-(2,6-dichlorophenyl)azetidine as a scaffold-hopping replacement for 2-(2,6-dichlorophenyl)piperidine or pyrrolidine analogs [7]. The azetidine ring's smaller size and distinct nitrogen trajectory may alleviate hERG liability or CYP inhibition issues associated with larger cyclic amines, while maintaining the critical 2,6-dichlorophenyl pharmacophore [8]. This approach is most valuable when bioisosteric replacement with larger rings has failed to deliver the required selectivity or ADME profile.

Application
Selection Property
Validation Focus
ACC inhibitor studies
2,6-Dichloro scaffold context
ACC target-engagement review
nAChR ligand research
Conformational constraint profile
nAChR binding assay context
FAAH pathway inhibition studies
Metabolic stability review
FAAH inhibition assay context
Kinase/GPCR scaffold-hopping programs
Azetidine ring geometry review
hERG/CYP off-target screening context
Quote Request

Request a Quote for 2-(2,6-Dichlorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.